molecular formula C9H15N3O B1375245 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol CAS No. 1461705-86-1

1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol

Cat. No. B1375245
CAS RN: 1461705-86-1
M. Wt: 181.23 g/mol
InChI Key: GZIQHUCQRGBGBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aminopyridines, which are part of the structure of the compound, have been extensively studied in the last few decades owing to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The efficient procedure for synthesizing different types of aminopyridine derivatives has been discussed in various studies .


Molecular Structure Analysis

The molecular structure of “1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol” is composed of a pyridine ring attached to an amino alcohol group. The presence of heteroatoms in the pyridine ring is important for coordination with metals .


Chemical Reactions Analysis

The chemical reactions involving aminopyridines have been a subject of many studies . They are known to form certain metal-protein complexes and exhibit various biological activities . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .

Scientific Research Applications

Biofuel Production

1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol, as a derivative of 2-methylpropan-1-ol, contributes to biofuel research. A study demonstrated the use of engineered enzymes for the anaerobic production of isobutanol, a biofuel, from glucose using a modified amino acid pathway in Escherichia coli. This process achieved 100% theoretical yield and higher productivity under anaerobic conditions, highlighting the potential for sustainable fuel alternatives (Bastian et al., 2011).

Molecular Docking and Spectroscopic Studies

Research involving similar compounds, like 1-(pyridin-2-yl amino)methyl naphthalene-2-ol, focused on spectroscopic characterization and molecular docking studies. These studies are vital for understanding the molecular interactions and potential applications of such compounds, especially in designing molecules with specific biological or chemical properties (Rajamani et al., 2019).

Fluorescent Sensor Development

Derivatives of aminopyridines, similar to the compound , have been utilized in the development of fluorescent sensors. For instance, research has explored the creation of an "OFF-ON type" mode sensor for the selective recognition of aluminum ions, which also found application in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018).

Synthetic Chemistry and Drug Development

Aminopyridine derivatives have been explored for their potential in drug development. For example, compounds containing 3-methoxy-2-aminopyridine, related to the compound , showed promise as inhibitors of oncogenic kinases. Modifications in their structure aimed to reduce safety risks like mutagenic potential and drug-drug interactions, demonstrating the importance of these compounds in medicinal chemistry (Palmer et al., 2012).

Mechanism of Action

properties

IUPAC Name

1-[(4-aminopyridin-2-yl)amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,13)6-12-8-5-7(10)3-4-11-8/h3-5,13H,6H2,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIQHUCQRGBGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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